molecular formula C20H14FN3O3 B2417374 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide CAS No. 1208747-18-5

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2417374
CAS No.: 1208747-18-5
M. Wt: 363.348
InChI Key: NEJRKMIDGKVJOJ-UHFFFAOYSA-N
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Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a complex organic compound that features both isoxazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the formation of the oxazole ring. The final step involves the coupling of these two rings through a carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
  • N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide stands out due to its unique combination of isoxazole and oxazole rings. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3/c21-16-9-5-4-8-15(16)17-10-14(24-27-17)11-22-19(25)20-23-12-18(26-20)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJRKMIDGKVJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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